Comprehensive Technical Guide on 1,5-Diaminopentan-3-ol Dihydrochloride (CAS 81555-06-8): Synthesis, Coordination Chemistry, and Pharmaceutical Applications
Comprehensive Technical Guide on 1,5-Diaminopentan-3-ol Dihydrochloride (CAS 81555-06-8): Synthesis, Coordination Chemistry, and Pharmaceutical Applications
Executive Summary
1,5-Diaminopentan-3-ol dihydrochloride (CAS 81555-06-8) is a highly versatile, symmetrical aliphatic amino alcohol salt. Structurally characterized by a 1,3-diamino backbone flanking a central secondary hydroxyl group, this molecule serves as a privileged scaffold in two distinct, highly specialized fields: advanced coordination chemistry (as a precursor for dinucleating pentadentate ligands) and neuropharmacology (as a pharmacophore for novel analgesics).
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental chemical properties, empirical synthetic methodologies, and advanced applications. The protocols detailed herein are designed as self-validating systems, ensuring that researchers can replicate these workflows with high fidelity by understanding the causality behind each experimental parameter.
Physicochemical Profiling and Structural Causality
In its commercially available form, 1,5-diaminopentan-3-ol is supplied as a dihydrochloride salt[1][2]. The protonation of the terminal primary amines is critical for preventing spontaneous inter-molecular condensation and oxidative degradation during storage. However, for downstream applications—particularly Schiff base condensations—the free amine must be liberated in situ under strictly anhydrous conditions.
Table 1: Core Chemical and Physical Properties
| Parameter | Value / Description | Experimental Implication |
| Chemical Name | 1,5-Diaminopentan-3-ol dihydrochloride | Requires neutralization prior to nucleophilic reactions. |
| CAS Number | 81555-06-8 | Standard identifier for procurement[3]. |
| Molecular Formula | C5H16Cl2N2O | High chloride mass fraction; necessitates careful desalting. |
| Solubility | Highly soluble in H2O , poorly soluble in non-polar organics | Desalting must avoid aqueous workups to prevent product loss. |
| Structural Motif | N-C-C-C(OH)-C-C-N | Ideal geometry for forming μ2 -alkoxo bridged dinuclear metal complexes. |
Coordination Chemistry: Synthesis of Dinucleating Ligands
The primary utility of 1,5-diaminopentan-3-ol in materials science is the generation of pentadentate ( N4O or N2O3 ) ligands. When the free amine is reacted with aldehydes (e.g., 2-pyridinecarboxaldehyde or salicylaldehyde), it forms Schiff bases such as pypentOH or salpentOH [4][5].
The central hydroxyl group is easily deprotonated during metallation, acting as a bridging μ2 -alkoxo ligand that forces two metal centers (like FeII or MnIII ) into close proximity. This precise spatial arrangement dictates the magnetic exchange coupling (in iron cubane complexes) or cooperative bimetallic catalysis (in manganese catalase mimics)[4][5].
Experimental Protocol A: Anhydrous Desalting and Schiff Base Condensation
Objective: To synthesize 1,5-bis(salicylidenamino)pentan-3-ol (salpentOH) without aqueous partitioning.
Causality Note: Free 1,5-diaminopentan-3-ol is highly polar and miscible with water. Standard aqueous basification (e.g., using NaOH and extracting with DCM) results in catastrophic yield losses. We utilize sodium ethoxide in absolute ethanol to precipitate inorganic salts while keeping the free amine in solution.
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Preparation of Sodium Ethoxide: Under an Argon atmosphere, dissolve 2.0 equivalents of clean sodium metal in anhydrous ethanol. Self-validation: The evolution of H2 gas confirms the formation of the ethoxide.
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Desalting: Add 1.0 equivalent of 1,5-diaminopentan-3-ol dihydrochloride (CAS 81555-06-8) to the ethoxide solution. Stir at room temperature for 2 hours.
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Filtration: Filter the resulting white suspension through a Celite pad under inert gas. Self-validation: The white precipitate is NaCl. Its quantitative removal is critical to prevent chloride coordination in downstream metal complexes.
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Condensation: To the filtrate (containing the free amine), add 2.0 equivalents of salicylaldehyde. Stir overnight at room temperature.
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Isolation: The Schiff base (salpentOH) will precipitate as a pure yellow solid. Collect via vacuum filtration and wash with cold ethanol[5].
Caption: Workflow for synthesizing dinuclear metal complexes from CAS 81555-06-8.
Catalytic Applications: Hydrogen Peroxide Disproportionation
Dinuclear Manganese(III) complexes utilizing the salpentO ligand scaffold exhibit remarkable catalase-like activity. They are capable of disproportionating over 1000 equivalents of H2O2 into O2 and H2O [5].
The causality behind this efficiency lies in the ligand's flexibility. The 1,5-diaminopentan-3-ol backbone allows the two MnIII centers to dynamically shift their coordination geometry during the catalytic cycle, facilitating the binding of H2O2 by displacing bound solvent molecules (like methanol) and forming a high-valent oxomanganese intermediate[5].
Table 2: Comparative Catalytic Efficiency of Mn(III) Complexes[5]
| Catalyst Complex | Ligand Derivative | H2O2 Disproportionation Capacity | Stability |
| [Mn2(μ−OAc)(μ−OMe)(salpentO)(MeOH)2]Br | Standard (salpentOH) | > 1000 equivalents | Highly stable, efficient |
| [Mn2(μ−OAc)(μ−OMe)(5−Br−salpentO)(MeOH)2]Br | 5-Bromo substituted | < 1000 equivalents | Less stable, lower turnover |
Data Interpretation: The electron-withdrawing nature of the bromine substituents on the salicylaldehyde rings decreases the electron density at the metal centers, thereby reducing the stability of the high-valent oxomanganese intermediate required for efficient H2O2 cleavage.
Pharmaceutical and Biocatalytic Relevance
Beyond materials science, 1,5-diaminopentan-3-ol derivatives are highly valued in drug development. Substituted variants of this scaffold have been patented for their pronounced analgesic effects, showing efficacy in treating chronic pain, neuropathic conditions, and neurodegenerative diseases[6]. The diamino-alcohol motif mimics endogenous polyamines (like putrescine and spermidine), allowing these compounds to interact with specific neuroreceptors (e.g., NMDA receptors).
Biocatalytic Synthesis via Enzymatic Cascades
Traditionally synthesized via petrochemical derivatives, 1,5-diaminopentan-3-ol can now be produced via green biocatalysis. Advanced enzymatic cascade reactions utilize L-lysine as a starting material[7].
By employing an α -ketoglutarate-dependent dioxygenase ( α KAO) for diastereoselective C-H oxidation, followed by a pyridoxal-5'-phosphate-dependent decarboxylase (PLP-DC), researchers can synthesize chiral variants of 1,5-diaminopentan-3-ol with perfect preservation of the Cβ/γ chirality[7].
Caption: Enzymatic cascade synthesis of 1,5-diaminopentan-3-ol from L-lysine.
Experimental Protocol B: HPLC Monitoring of Enzymatic Conversion
Objective: To validate the quantitative conversion of hydroxy-L-lysine to 1,5-diaminopentan-3-ol.
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Reaction Setup: Incubate 10 mM (3S)-hydroxy-L-lysine with purified PLP-DC enzyme in a 50 mM phosphate buffer (pH 7.5) containing 0.1 mM PLP cofactor at 30°C[7].
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Quenching: At designated time points (e.g., 1h, 4h, 24h), extract 100 μL aliquots and quench the reaction by adding an equal volume of 1M HCl. Causality: Acidification denatures the enzyme immediately, halting the reaction and protonating the product to its stable dihydrochloride form (CAS 81555-06-8).
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Derivatization: Because aliphatic amines lack a strong chromophore, derivatize the sample using ortho-phthalaldehyde (OPA) prior to injection.
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Analysis: Run the derivatized samples through a C18 Reverse-Phase HPLC column using a gradient of Water/Acetonitrile (with 0.1% TFA). Monitor fluorescence (Ex: 340 nm, Em: 450 nm) to quantify the conversion yield.
References
- Synthesis, Structure, and Magnetic Properties of Tetranuclear Cubane-like and Chain-like Iron(II) Complexes Based on the N4O Pentadentate Dinucleating Ligand 1,5-Bis[(2-pyridylmethyl)amino]pentan-3-ol. Inorganic Chemistry - ACS Publications.
- 1807920-03-1 | (S)-4-Aminobutan-2-ol hydrochloride. BLD Pharm.
- Catalysis and Kinetics of Hydrogen Peroxide Disproportionation by Dinuclear Manganese(III) Complexes of 1,5-Bis(salicylidenamino)pentan-3-ol and the 5-Bromophenyl-Substituted Derivative. Inorganic Chemistry - ACS Publications.
- 81555-06-8 | 1,5-Diaminopentan-3-ol dihydrochloride. BLD Pharm.
- Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. NIH / JoVE.
- 81555-06-8_CAS号:81555-06-8_1,5-diamino-3-hydroxypentane. ChemSrc.
- US7569585B2 - 1, 5-diaminopentan-3-ol compounds and related treatment methods. Google Patents.
Sources
- 1. 1807920-03-1|(S)-4-Aminobutan-2-ol hydrochloride|BLD Pharm [bldpharm.com]
- 2. 81555-06-8|1,5-Diaminopentan-3-ol dihydrochloride|BLD Pharm [bldpharm.com]
- 3. 81555-06-8_CAS号:81555-06-8_1,5-diamino-3-hydroxypentane dihydrochloride - 化源网 [chemsrc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7569585B2 - 1, 5-diaminopentan-3-ol compounds and related treatment methods - Google Patents [patents.google.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
